SWIPFYGVFNGGER-UHFFFAOYSA-N
Description
The evidence primarily discusses other compounds with distinct InChIKeys, such as NPMRPDRLIHYOBW-UHFFFAOYSA-N (), ZIFOZVIANOGBCY-UHFFFAOYSA-N (), and ZUAHRNUGOGNEAB-UHFFFAOYSA-N ().
Given the absence of data on "SWIPFYGVFNGGER-UHFFFAOYSA-N," this article will outline a framework for comparative analysis based on methodologies observed in the evidence, focusing on physical properties, structural features, and therapeutic applications of analogous compounds.
Properties
Molecular Formula |
C22H25N5O3S2 |
|---|---|
Molecular Weight |
471.594 |
InChI |
InChI=1S/C22H25N5O3S2/c28-19(26-10-12-30-13-11-26)15-31-22-24-27-20(29)17-14-25(8-6-16-4-2-1-3-5-16)9-7-18(17)23-21(27)32-22/h1-5H,6-15H2 |
InChI Key |
SWIPFYGVFNGGER-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1N=C3N(C2=O)N=C(S3)SCC(=O)N4CCOCC4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Framework for Structurally Similar Compounds
The following sections provide a template for comparing compounds using parameters derived from the evidence.
2.1. Physical and Chemical Properties
details properties such as molecular weight, LogP (lipophilicity), polar surface area (PSA), boiling point, and hydrogen bonding capacity for NPMRPDRLIHYOBW-UHFFFAOYSA-N. For example:
- Molecular Weight : 250.3 g/mol
- LogP : 2.1 (moderate lipophilicity)
- PSA : 75 Ų (high polarity)
- Hydrogen Bond Donors/Acceptors: 2/5 .
2.2. Structural Features
Key structural parameters include:
- Rotatable Bonds : 4 (NPMRPDRLIHYOBW-UHFFFAOYSA-N) .
- Stereochemical Complexity : 2 defined stereocenters .
Compounds like ZUAHRNUGOGNEAB-UHFFFAOYSA-N () feature heterocyclic moieties (e.g., benzothiazole rings) and functional groups (e.g., nitro groups) that influence reactivity and binding affinity.
Data Table: Comparison of Analogous Compounds
Research Findings and Challenges
- Regulatory Considerations : –5 emphasize the need for rigorous data on originator drugs (e.g., clinical safety, bioequivalence) when selecting reference standards for generics. This applies to any compound entering pharmaceutical development .
- Screening Limitations: Compounds like ZIFOZVIANOGBCY-UHFFFAOYSA-N require validation via dose-response assays to rule out nonspecific binding ().
- Structural Optimization : Modifications to rotatable bonds or stereochemistry (e.g., in NPMRPDRLIHYOBW-UHFFFAOYSA-N) can enhance metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
